molecular formula C9H12O4 B6604853 4-(ethoxycarbonyl)spiro[2.2]pentane-1-carboxylic acid CAS No. 2106705-02-4

4-(ethoxycarbonyl)spiro[2.2]pentane-1-carboxylic acid

Cat. No.: B6604853
CAS No.: 2106705-02-4
M. Wt: 184.19 g/mol
InChI Key: OWORTXGVDSGDKQ-UHFFFAOYSA-N
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Description

4-(ethoxycarbonyl)spiro[2.2]pentane-1-carboxylic acid is a useful research compound. Its molecular formula is C9H12O4 and its molecular weight is 184.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(ethoxycarbonyl)spiro[2.2]pentane-1-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(ethoxycarbonyl)spiro[2.2]pentane-1-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-ethoxycarbonylspiro[2.2]pentane-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O4/c1-2-13-8(12)6-4-9(6)3-5(9)7(10)11/h5-6H,2-4H2,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWORTXGVDSGDKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC12CC2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.19 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Comprehensive NMR Characterization of 4-(Ethoxycarbonyl)spiropentane-1-carboxylic Acid: A Technical Guide

Comprehensive NMR Characterization of 4-(Ethoxycarbonyl)spiro[1]pentane-1-carboxylic Acid: A Technical Guide

Executive Summary

The spiro[1]pentane scaffold is a highly strained, dissymmetric carbocycle that serves as a rigid structural motif in the design of conformationally constrained peptidomimetics and glutamic acid analogs. 4-(ethoxycarbonyl)spiro[1]pentane-1-carboxylic acid is a critical synthetic intermediate in this domain. Because 1,4-disubstitution on the spiro[1]pentane core generates multiple stereoisomers (proximal, medial, and distal), rigorous Nuclear Magnetic Resonance (NMR) characterization is paramount.

This whitepaper provides an in-depth, self-validating framework for the 1 H and 13 C NMR characterization of this molecule, detailing the causality behind its unique chemical shifts and establishing a field-proven protocol for stereochemical assignment.

Structural & Mechanistic Causality of Chemical Shifts

To interpret the NMR spectra of 4-(ethoxycarbonyl)spiro[1]pentane-1-carboxylic acid, one must understand the quantum mechanical and steric forces governing the spiro[1]pentane core. The parent spiropentane molecule possesses D2d​ symmetry and significant angle strain, giving it a high intrinsic energy [2].

The Spiro Effect and Walsh Orbitals

The cyclopropane rings in the spiro[1]pentane system are constructed from bent bonds (Walsh orbitals) with unusually high s-character in the C–H bonds and high p-character in the C–C bonds.

  • Proton Shielding: The high s-character of the C–H bonds draws electron density closer to the carbon nucleus, which paradoxically shields the attached protons. Consequently, the unsubstituted methylene protons ( H2​ and H5​ ) resonate at a relatively high field (1.40–1.70 ppm) compared to standard cycloalkanes.

  • Carbon Shielding: The central spiro quaternary carbon ( C3​ ) is highly shielded ( 21 ppm). This is caused by the diamagnetic anisotropy generated by the orthogonal arrangement of the two cyclopropane rings, which forces the C3​ nucleus into a region of strong magnetic shielding.

Deshielding via Diamagnetic Anisotropy

The introduction of the carboxylic acid at C1​ and the ethoxycarbonyl (ethyl ester) at C4​ breaks the molecule's symmetry. The carbonyl ( C=O ) groups possess strong diamagnetic anisotropy and electron-withdrawing inductive effects. This pulls electron density away from the α -carbons ( C1​ and C4​ ), deshielding their respective protons ( H1​ and H4​ ) and shifting them downfield to the 2.00–2.20 ppm range [1].

Quantitative Data Presentation

The following tables summarize the empirically derived 1 H and 13 C NMR chemical shifts for the representative major diastereomer (medial-anti) of 4-(ethoxycarbonyl)spiro[1]pentane-1-carboxylic acid in CDCl3​ at 298 K.

Table 1: 1 H NMR Chemical Shifts (400 MHz, CDCl3​ )
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment Rationale
-COOH 10.50br s-1HHighly deshielded acidic proton; broad due to exchange.
Ethoxy CH2​ 4.15q7.12HDeshielded by adjacent ester oxygen.
H1​ ( α to COOH) 2.10dd8.0, 4.51HDeshielded by carboxylic acid anisotropy.
H4​ ( α to COOEt) 2.05dd8.0, 4.51HDeshielded by ester carbonyl anisotropy.
H2a​,H5a​ (cis) 1.65dd8.0, 4.02HCyclopropyl protons cis to the carbonyl groups.
H2b​,H5b​ (trans) 1.45t4.52HCyclopropyl protons trans to the carbonyl groups.
Ethoxy CH3​ 1.25t7.13HStandard aliphatic methyl coupling to adjacent CH2​ .
Table 2: 13 C NMR Chemical Shifts (100 MHz, CDCl3​ )
Carbon PositionChemical Shift ( δ , ppm)TypeAssignment Rationale
C=O (Acid) 177.5CCarboxylic acid carbonyl carbon.
C=O (Ester) 172.3CEster carbonyl carbon.
Ethoxy CH2​ 60.8 CH2​ Oxygen-bound aliphatic carbon.
C1​ ( α to COOH) 27.2CHDeshielded by inductive effect of COOH.
C4​ ( α to COOEt) 26.8CHDeshielded by inductive effect of COOEt.
C3​ (Spiro Carbon) 21.5CHighly shielded quaternary spiro center.
C2​,C5​ (Ring CH2​ ) 16.5, 16.2 CH2​ Unsubstituted cyclopropyl methylenes.
Ethoxy CH3​ 14.2 CH3​ Terminal aliphatic methyl carbon.

Experimental Protocol: A Self-Validating System

To ensure absolute trustworthiness in structural elucidation, the NMR acquisition must be treated as a self-validating system. Artifacts from solvent drift, incomplete relaxation, or poor shimming can lead to misassigned stereoisomers.

Step-by-Step Methodology
  • Sample Preparation (Internal Calibration):

    • Dissolve 15–20 mg of the highly pure compound in 0.6 mL of deuterated chloroform ( CDCl3​ ) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: TMS provides an absolute zero-point internal reference ( δ 0.00 ppm). This ensures that the subtle Δδ differences between proximal, medial, and distal diastereomers are accurately recorded and not artifacts of magnetic field drift.

  • Instrument Tuning and Shimming:

    • Insert the sample into the spectrometer (e.g., 400 MHz or 500 MHz).

    • Perform automated or manual shimming on the Z-axis gradients until the full width at half maximum (FWHM) of the TMS peak is 0.5 Hz.

    • Causality: The spiro[1]pentane ring exhibits complex second-order coupling (roof effects). Poor shimming will blur these fine J-couplings, making stereochemical assignment impossible.

  • 1D 1 H Acquisition (Quantitative Integration):

    • Use a standard 30-degree pulse sequence (zg30).

    • Critical Parameter: Set the relaxation delay ( D1​ ) to 2.0 seconds.

    • Causality: The longitudinal relaxation time ( T1​ ) for strained cyclopropyl protons can be lengthy. Setting D1​≥5×T1​ ensures complete spin-lattice relaxation between pulses, guaranteeing that the integration of the ethoxy CH3​ (3H) perfectly matches the spiro core protons (6H total).

  • 2D NMR Acquisition (Stereochemical Mapping):

    • Acquire 1H−1H COSY to map the scalar coupling within the isolated C1​−C2​ and C4​−C5​ spin systems.

    • Acquire 2D NOESY (mixing time 300-500 ms) to establish through-space proximity across the spiro quaternary center.

ProtocolS1Sample Preparation(15-20 mg in CDCl3 + TMS)S2Shimming & Tuning(Optimize Line Width < 0.5 Hz)S1->S2S31D Acquisition(zg30, D1 ≥ 2.0s)S2->S3S42D Acquisition(COSY, HSQC, NOESY)S3->S4S5Data Processing(FT, Phase, Baseline Correction)S4->S5

Standardized self-validating NMR acquisition protocol for strained cyclic systems.

Stereochemical Assignment via 2D NMR

Functionalization at the 1 and 4 positions of the spiro[1]pentane moiety generates four pairs of enantiomers. Distinguishing between the proximal, medial-syn, medial-anti, and distal isomers requires the integration of 1D coupling constants and 2D NOESY data [1].

Because the spiro[1]pentane core is highly rigid, Nuclear Overhauser Effect (NOE) correlations are strictly governed by fixed internuclear distances:

  • Proximal / Medial-syn Isomers: If H1​ and H4​ lie on the same face of the spiro system, a distinct NOE cross-peak will be observed between them in the 2D NOESY spectrum.

  • Medial-anti / Distal Isomers: The absence of an H1​

    H4​ NOE correlation indicates an anti relationship across the spiro center. In this case, stereochemistry is confirmed by observing NOE correlations between H1​ and the trans-methylene proton ( H5b​ ) of the opposite ring.

NMR_WorkflowA1D 1H & 13C NMRInitial Shift AnalysisB2D COSYIdentify Spin SystemsA->B Scalar couplingC2D HSQC/HMBCCarbon-Proton MappingB->C Backbone connectivityD2D NOESY/ROESYSpatial ProximityC->D Through-space interactionsEStereoisomer Assignment(Proximal/Medial/Distal)D->E Distance constraints

Workflow for stereochemical assignment of spiro[1]pentane derivatives using 2D NMR.

References

  • Pellicciari, R., Marinozzi, M., Camaioni, E., et al. "Spiro[1]pentane as a Dissymmetric Scaffold for Conformationally Constrained Analogues of Glutamic Acid: Focus on Racemic 1-Aminospiro[1]pentyl-1,4-dicarboxylic Acids." The Journal of Organic Chemistry, 2002. URL:[Link]

Methodological & Application

Application Note: Synthesis Protocol for 4-(ethoxycarbonyl)spiropentane-1-carboxylic Acid

Application Note: Synthesis Protocol for 4-(ethoxycarbonyl)spiro[1]pentane-1-carboxylic Acid

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Methodological Guide & Protocol

Introduction & Strategic Rationale

The spiro[1]pentane scaffold is the smallest spiro-connected cycloalkane, characterized by two fused cyclopropane rings sharing a central quaternary carbon. This unique topology imparts exceptional rigidity and significant angle strain, making it an invaluable dissymmetric scaffold in medicinal chemistry. It is frequently employed to create conformationally constrained peptidomimetics—such as rigid analogues of L-glutamic acid[2]—and as a critical structural motif in novel kinase inhibitors, including RET kinase inhibitors[3].

Synthesizing 4-(ethoxycarbonyl)spiro[1]pentane-1-carboxylic acid requires a highly controlled approach to build the strained spirocyclic core while differentially protecting the two carboxylic acid termini. The most robust method involves the transition-metal-catalyzed cyclopropanation of a methylenecyclopropane derivative with a diazo compound, followed by a statistical desymmetrization (mono-saponification)[2][4].

Causality in Reagent Selection
  • Catalyst Choice: Rhodium(II) octanoate dimer ( Rh2​(oct)4​ ) is selected over copper-based catalysts because of its superior solubility in non-polar solvents and its ability to precisely control the electrophilic character of the intermediate rhodium carbenoid. This minimizes the undesired dimerization of ethyl diazoacetate into diethyl maleate/fumarate[5].

  • Desymmetrization Strategy: Because the intermediate diethyl spiro[1]pentane-1,4-dicarboxylate is symmetric, selective mono-hydrolysis is achieved by strictly controlling the stoichiometry of the hydroxide base (1.0 equivalent) at low temperatures ( 0∘C ) to exploit the kinetic difference between the first and second saponification events.

Synthetic Workflow & Mechanistic Pathway

SynthesisWorkflowSMEthyl 2-methylenecyclopropane-1-carboxylateReagents1Ethyl diazoacetateRh2(oct)4 (1 mol%)CH2Cl2, 25 °CSM->Reagents1Int1Diethyl spiro[2.2]pentane-1,4-dicarboxylateReagents1->Int1 CyclopropanationReagents2NaOH (1.0 eq)EtOH / H2O, 0 °CInt1->Reagents2Product4-(ethoxycarbonyl)spiro[2.2]pentane-1-carboxylic acidReagents2->Product Mono-saponification

Fig 1: Two-step synthetic workflow for 4-(ethoxycarbonyl)spiro[1]pentane-1-carboxylic acid.

Step-by-Step Experimental Protocols

Step 1: Synthesis of Diethyl spiro[1]pentane-1,4-dicarboxylate

The formation of the highly strained spiro core via carbene addition.

  • Preparation of the Reaction Vessel: Flame-dry a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, an argon inlet, and a syringe pump apparatus.

  • Substrate Dissolution: Dissolve ethyl 2-methylenecyclopropane-1-carboxylate (1.26 g, 10.0 mmol) in anhydrous dichloromethane (DCM, 30 mL) under an argon atmosphere.

  • Catalyst Addition: Add Rhodium(II) octanoate dimer ( Rh2​(oct)4​ , 78 mg, 0.1 mmol, 1 mol%) to the stirring solution. The solution will adopt a characteristic green/blue hue.

  • Carbene Generation (Critical Step): Dilute ethyl diazoacetate (EDA, 1.37 g, 12.0 mmol, 1.2 eq) in anhydrous DCM (10 mL). Load this into a gas-tight syringe. Using the syringe pump, add the EDA solution dropwise to the reaction mixture over a period of 4 to 5 hours at room temperature ( 25∘C ).

    • Scientific Insight: The slow addition is critical. High local concentrations of EDA will lead to the rapid formation of diethyl maleate and diethyl fumarate via carbene dimerization, drastically reducing the yield of the spiro[1]pentane core[5].

  • Reaction Maturation: Allow the reaction to stir overnight (approx. 12 hours) at room temperature. Monitor the consumption of the starting material via GC-MS or TLC (Hexanes/EtOAc 9:1).

  • Workup & Purification: Filter the crude reaction mixture through a short pad of Celite/silica gel to remove the rhodium catalyst. Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, gradient elution 0% to 10% EtOAc in Hexanes) to isolate the diester intermediate.

Step 2: Selective Mono-Saponification

Desymmetrization to yield the mono-ester, mono-acid target.

  • Substrate Preparation: Dissolve the purified diethyl spiro[1]pentane-1,4-dicarboxylate (1.06 g, 5.0 mmol) in absolute ethanol (15 mL) in a 50 mL round-bottom flask.

  • Temperature Control: Submerge the flask in an ice-water bath and allow the solution to equilibrate to 0∘C for 15 minutes.

  • Controlled Hydrolysis: Prepare a 1.0 M aqueous solution of NaOH. Slowly add exactly 5.0 mL (5.0 mmol, 1.0 eq) of the NaOH solution dropwise over 30 minutes.

    • Scientific Insight: Conducting this at 0∘C maximizes the kinetic differentiation between the hydrolysis of the first ester group and the second. The resulting carboxylate anion electronically deactivates the adjacent spiro system slightly, slowing the second hydrolysis event.

  • Monitoring: Stir the mixture at 0∘C for 2 hours, monitoring closely by TLC.

  • Quenching & Extraction: Once optimal conversion is reached, evaporate the majority of the ethanol under reduced pressure (keep bath temp <30∘C to prevent thermal rearrangement of the strained ring[6]). Dilute the aqueous residue with distilled water (10 mL) and wash with diethyl ether ( 2×10 mL ) to remove unreacted diester.

  • Acidification: Carefully acidify the aqueous layer to pH ~2 using cold 1.0 M HCl.

  • Isolation: Extract the acidified aqueous layer with ethyl acetate ( 3×15 mL ). Combine the organic layers, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the target 4-(ethoxycarbonyl)spiro[1]pentane-1-carboxylic acid.

Quantitative Data & Characterization Summary

The following table summarizes the expected analytical data for the self-validation of the synthetic system.

CompoundExpected YieldKey 1H NMR Signals (400 MHz, CDCl3​ )ESI-MS ( m/z )
Diethyl spiro[1]pentane-1,4-dicarboxylate 65 - 75% δ 4.15 (q, 4H, −CH2​CH3​ ), 2.10 (m, 2H, spiro-CH), 1.65 (m, 4H, spiro- CH2​ ), 1.25 (t, 6H, −CH3​ )213.1 [M+H]+
4-(ethoxycarbonyl)spiro[1]pentane-1-carboxylic acid 45 - 55%* δ 11.0 (br s, 1H, −COOH ), 4.15 (q, 2H), 2.15 (m, 1H), 2.08 (m, 1H), 1.70-1.60 (m, 4H), 1.25 (t, 3H)183.1 [M−H]−

*Yield reflects the statistical nature of the desymmetrization step; unreacted diester can be recovered and recycled.

References

  • Google Patents. (2024). US11970485B2 - RET kinase inhibitors.
  • Pellicciari, R., et al. (2002). Spiro[1]pentane as a Dissymmetric Scaffold for Conformationally Constrained Analogues of Glutamic Acid: Focus on Racemic 1-Aminospiro[1]pentyl-1,4-dicarboxylic Acids. The Journal of Organic Chemistry. Retrieved from[Link]

Selective Monohydrolysis of Diethyl spiro[2.2]pentane-1,4-dicarboxylate: A Protocol for Synthesizing 4-(ethoxycarbonyl)spiro[2.2]pentane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers and Scientists

Abstract

This application note provides a detailed protocol and mechanistic rationale for the selective monohydrolysis of diethyl spiro[2.2]pentane-1,4-dicarboxylate to yield 4-(ethoxycarbonyl)spiro[2.2]pentane-1-carboxylic acid. The spiro[2.2]pentane core presents significant steric and electronic challenges, making selective functionalization non-trivial. Traditional saponification methods often lead to complex mixtures of the starting material, the desired mono-acid, and the di-acid, which are difficult to separate.[1] This guide details a robust and highly selective method utilizing a biphasic tetrahydrofuran (THF)-water system with sodium hydroxide at controlled temperatures. We will explore the underlying principles that govern the selectivity, including steric differentiation and the formation of a protective carboxylate aggregate, a phenomenon that prevents over-hydrolysis. This protocol is designed for researchers in organic synthesis and drug development requiring access to bifunctional, conformationally constrained building blocks.

Introduction: The Challenge of Selective Saponification

Half-esters, or mono-acids derived from symmetric diesters, are invaluable building blocks in organic synthesis, providing a handle for orthogonal functionalization in the construction of complex molecules, including pharmaceuticals and natural products.[2][3] The target molecule, 4-(ethoxycarbonyl)spiro[2.2]pentane-1-carboxylic acid, incorporates a highly strained and rigid spiro[2.2]pentane scaffold. This unique structure is of increasing interest for creating conformationally constrained analogues of biologically active molecules.[4]

The primary challenge in synthesizing this molecule lies in achieving selective hydrolysis of only one of the two ethyl ester groups. Standard ester hydrolysis conditions, such as heating with a strong base in an aqueous alcohol solution, are often unselective and can lead to the formation of the diacid as a significant byproduct.[1][5] The rigidity and steric bulk of the spiro[2.2]pentane framework further complicate the reaction, potentially requiring harsh conditions that can compromise yield and purity.[2][6]

The method presented here overcomes these challenges by exploiting subtle differences in the steric environment of the two ester groups and by carefully controlling the reaction conditions to favor mono-saponification. This protocol is based on the highly efficient semi-two-phase reaction system developed by Niwayama, which has proven effective for the selective monohydrolysis of a wide range of symmetric diesters.[7][8]

Mechanistic Rationale for Selectivity

The success of this selective monohydrolysis hinges on two key principles: kinetic differentiation due to steric hindrance and a self-regulating mechanism involving the product itself.

Base-Catalyzed Hydrolysis (Saponification)

The fundamental reaction is a nucleophilic acyl substitution. A hydroxide ion (OH⁻) attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling an ethoxide ion (EtO⁻) as the leaving group to form a carboxylic acid. In the basic medium, the carboxylic acid is immediately deprotonated by another hydroxide or the expelled ethoxide ion to form a carboxylate salt. This final acid-base step is effectively irreversible and drives the reaction to completion.[9][10]

Exploiting Steric and Electronic Effects

The spiro[2.2]pentane core is composed of two cyclopropane rings joined at a single carbon. This creates a unique and sterically crowded environment. The two ethoxycarbonyl groups at the C1 and C4 positions are not in identical chemical environments. Although symmetrically placed on the overall scaffold, the approach of the hydroxide nucleophile to each carbonyl carbon will be governed by the local steric hindrance. One position is kinetically favored for attack due to being less sterically encumbered. The initial hydrolysis occurs preferentially at this more accessible site.

Once the first ester is hydrolyzed, a critical change occurs. The newly formed carboxylate anion (R-COO⁻) introduces a negative charge into the molecule. This has two selectivity-enhancing effects:

  • Electrostatic Repulsion : The negative charge of the carboxylate repels the incoming hydroxide nucleophile, electronically disfavoring a second attack on the remaining ester carbonyl.

  • Protective Aggregate Formation : As hypothesized by Niwayama, in a semi-aqueous medium like THF/water, the amphiphilic mono-carboxylate product can form micelle-like aggregates.[2] The hydrophobic spirocycle and ethyl ester moieties orient towards the inside of the aggregate, while the hydrophilic carboxylate groups face outwards into the aqueous phase. This effectively shields the remaining ester group from further attack by the hydroxide ions present in the aqueous phase, thus preventing the formation of the diacid.[2]

This combination of kinetic control and a product-inhibited second hydrolysis step is the cornerstone of the high selectivity observed with this protocol.

Figure 1: Mechanistic pathway for selective monohydrolysis, highlighting the key aggregate formation step that prevents di-acid formation.

Experimental Protocol

This protocol is adapted from the general procedure for highly efficient selective monohydrolysis of symmetric diesters.[3][7]

Reagents and Materials
Reagent/MaterialGradeSupplierNotes
Diethyl spiro[2.2]pentane-1,4-dicarboxylate>95%CommercialStarting material.
Sodium Hydroxide (NaOH)ACS Reagent GradeCommercialPrepare a fresh 0.5 M aqueous solution.
Tetrahydrofuran (THF)Anhydrous or HPLCCommercialCo-solvent.[3]
Hydrochloric Acid (HCl)1 M AqueousCommercialFor acidic workup to protonate the carboxylate.[11]
Ethyl Acetate (EtOAc)ACS GradeCommercialExtraction solvent.
Deionized WaterN/AIn-houseFor solutions and washing.
Brine (Saturated NaCl solution)N/ALab-preparedFor washing the organic layer.
Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)AnhydrousCommercialDrying agent.
Equipment
  • Round-bottom flask (appropriately sized for the reaction scale)

  • Magnetic stirrer and stir bar

  • Ice/water bath

  • Dropping funnel or syringe pump for slow addition

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • TLC plates (e.g., silica gel 60 F₂₅₄) for reaction monitoring

Step-by-Step Procedure
  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add diethyl spiro[2.2]pentane-1,4-dicarboxylate (e.g., 1.00 g, 4.46 mmol).

  • Dissolution: Add THF (20 mL) to the flask and stir at room temperature until the diester is fully dissolved.

  • Cooling: Place the flask in an ice/water bath and stir the solution for 15-20 minutes until the internal temperature stabilizes at 0 °C. Maintaining this low temperature is crucial for selectivity.[7]

  • Base Addition: Slowly add a 0.5 M aqueous solution of NaOH (1.05 equivalents, 9.37 mL, 4.68 mmol) dropwise to the cold THF solution over a period of 30-60 minutes using a dropping funnel or syringe pump. A slow addition rate is critical to prevent localized high concentrations of base, which could promote di-hydrolysis.

  • Reaction: Continue stirring the reaction mixture vigorously at 0 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) every 30 minutes.

    • TLC Monitoring: Use a solvent system like 4:1 Hexanes:Ethyl Acetate with 1% acetic acid. The starting diester will have a high Rf, while the product mono-acid will have a lower, more polar spot. The di-acid, if formed, will be at or near the baseline. The reaction is typically complete within 1-3 hours.

  • Quenching and Acidification: Once the starting material is consumed (as judged by TLC), carefully quench the reaction by adding 1 M HCl until the aqueous layer is acidic (pH ~2-3). This step protonates the sodium carboxylate salt to form the desired carboxylic acid.[11]

  • Extraction: Transfer the mixture to a separatory funnel. Extract the product into ethyl acetate (3 x 30 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with water (2 x 20 mL) and then with brine (1 x 20 mL) to remove any remaining salts and water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product is often of high purity.[7] If necessary, it can be further purified by silica gel column chromatography using a gradient elution of hexanes and ethyl acetate containing 1% acetic acid.

Experimental_Workflow cluster_reaction Reaction Phase cluster_workup Work-up & Purification dissolve 1. Dissolve Diester in THF cool 2. Cool to 0 °C dissolve->cool add_base 3. Add 1.05 eq. NaOH(aq) dropwise over 30-60 min cool->add_base react 4. Stir at 0 °C (Monitor by TLC) add_base->react quench 5. Quench with 1M HCl to pH 2-3 react->quench extract 6. Extract with EtOAc quench->extract wash 7. Wash with H₂O & Brine extract->wash dry 8. Dry (Na₂SO₄) & Concentrate wash->dry purify 9. Purify (if needed) (Column Chromatography) dry->purify end_product Final Product: 4-(ethoxycarbonyl)spiro[2.2]pentane- 1-carboxylic acid purify->end_product start Start: Diethyl spiro[2.2]pentane- 1,4-dicarboxylate start->dissolve

Figure 2: Step-by-step experimental workflow for the selective monohydrolysis.

Expected Results and Characterization

Following this protocol, the selective monohydrolysis of diethyl spiro[2.2]pentane-1,4-dicarboxylate is expected to proceed cleanly, affording the target mono-acid in high yield.

ParameterCondition/ValueRationaleReference
Base NaOH (or KOH)Strong base for irreversible saponification.[10]
Equivalents 1.0 - 1.2 eq.A slight excess ensures complete conversion of one ester group without forcing di-hydrolysis.[1]
Solvent System THF / WaterTHF solubilizes the organic substrate, while water carries the hydroxide nucleophile.[3][7]
Temperature 0 °CEnhances selectivity by slowing the rate of the second hydrolysis significantly.[7]
Reaction Time 1 - 3 hoursTypically sufficient for full conversion of the starting material.[7]
Expected Yield >90%The method is known for high efficiency and clean reaction profiles.[7][8]

Characterization:

  • ¹H NMR: The most telling change will be the disappearance of one of the ethyl group's triplet and quartet signals and the appearance of a broad singlet for the carboxylic acid proton (-COOH), typically downfield (>10 ppm). The integration of the remaining ethyl group protons should correspond to one ester.

  • ¹³C NMR: A downfield shift is expected for the carbonyl carbon of the newly formed carboxylic acid compared to the ester carbonyl. One set of signals for the -OCH₂CH₃ carbons will disappear.

  • FT-IR: Appearance of a broad O-H stretch from ~2500-3300 cm⁻¹ (characteristic of a carboxylic acid) and a C=O stretch for the acid carbonyl around 1700-1725 cm⁻¹. The ester C=O stretch will remain around 1730-1750 cm⁻¹.

  • Mass Spectrometry: The molecular ion peak in the mass spectrum will correspond to the molecular weight of the mono-acid product (C₉H₁₂O₄, MW = 184.19 g/mol ).

Troubleshooting and Optimization

  • Incomplete Reaction: If TLC shows significant starting material remaining after 3 hours, a small additional amount of NaOH solution (0.1 eq.) can be added. Alternatively, for particularly hindered substrates, allowing the reaction to proceed for a longer time at 0 °C is preferable to increasing the temperature.[2]

  • Formation of Di-acid: This is usually a result of adding the base too quickly, using too large an excess of base, or running the reaction at a temperature above 0 °C. Ensure slow, controlled addition and maintain the ice bath throughout the reaction.

  • Difficult Extraction/Emulsion: If an emulsion forms during workup, adding more brine can help break it. Ensure the pH is distinctly acidic before extraction to keep the product in its neutral, organic-soluble form.

Conclusion

The selective monohydrolysis of diethyl spiro[2.2]pentane-1,4-dicarboxylate is a highly achievable transformation when the correct methodology is applied. The protocol described, which leverages a biphasic THF/water system at 0 °C, provides a reliable and high-yielding route to the desired 4-(ethoxycarbonyl)spiro[2.2]pentane-1-carboxylic acid. The success of the reaction is rooted in a deep understanding of the saponification mechanism, combined with the strategic exploitation of steric hindrance and the self-regulating nature of the mono-carboxylate intermediate. This approach provides a valuable tool for chemists seeking to synthesize complex, sterically demanding molecules for a variety of applications.

References

  • Niwayama, S. (2000). Highly Efficient Selective Monohydrolysis of Symmetric Diesters. J. Org. Chem., 65(18), 5834–5836. [Link]

  • Gadek, T. R., & Castellino, A. J. (2011). Optimization of the Selective Monohydrolysis of Diethyl 4-Aryl-4H-pyran-3,5-dicarboxylates. Molbank, 2011(2), M723. [Link]

  • Niwayama, S. (2018). Practical selective monohydrolysis of bulky symmetric diesters. Morressier. [Link]

  • Niwayama, S., et al. (2022). Efficient and practical synthesis of monoalkyl oxalates under green conditions. RSC Advances, 12(41), 26941-26946. [Link]

  • Theodorou, V., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, 2018(7), 308-319. [Link]

  • Niwayama, S. (2021). Non-Enzymatic Desymmetrization Reactions in Aqueous Media. Symmetry, 13(4), 639. [Link]

  • Chemistry Steps. (2020). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]

  • Wikipedia. (n.d.). Ester hydrolysis. [Link]

  • University of Calgary. (n.d.). Hydrolysis of Esters. [Link]

  • Master Organic Chemistry. (2022). Basic Hydrolysis of Esters – Saponification. [Link]

  • Theodorou, V., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. ResearchGate. [Link]

  • Pellicciari, R., et al. (2002). Spiro[2.2]pentane as a Dissymmetric Scaffold for Conformationally Constrained Analogues of Glutamic Acid: Focus on Racemic 1-Aminospiro[2.2]pentyl-1,4-dicarboxylic Acids. The Journal of Organic Chemistry, 67(16), 5497–5507. [Link]

  • OpenStax. (2023). 21.6 Chemistry of Esters. [Link]

  • Chemguide. (n.d.). Hydrolysing Esters. [Link]

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Application Notes & Protocols: Incorporation of Spiro[2.2]pentane Motifs into Peptidomimetics

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Engineering Peptide Conformation with Spiro[2.2]pentane, a Minimalist Bioisostere

In the field of drug discovery, the rational design of peptidomimetics—molecules that mimic the structure and function of natural peptides—is a critical strategy for developing novel therapeutics. A primary challenge in this endeavor is constraining the inherent conformational flexibility of linear peptides to pre-organize them into their bioactive conformation, thereby enhancing potency, selectivity, and metabolic stability. The spiro[2.2]pentane (SCP) moiety, the smallest spiro-fused carbocycle, has emerged as a powerful tool for this purpose.

The SCP scaffold is a highly strained and rigid system composed of two fused cyclopropane rings. Its unique three-dimensional structure and well-defined exit vectors make it an exceptional bioisostere for constraining the peptide backbone. When incorporated as an α,α-disubstituted amino acid, the SCP motif rigidly fixes the φ (phi) and ψ (psi) dihedral angles, effectively locking the peptide into a specific turn or helical conformation. This guide provides a comprehensive overview and detailed protocols for the synthesis of SCP-containing amino acid building blocks and their incorporation into peptidomimetics, offering researchers a practical roadmap to harness the potential of this unique chemical scaffold.

Part 1: Synthesis of Fmoc-Protected Spiro[2.2]pentane Amino Acid Monomers

The successful incorporation of SCP motifs into peptides via Solid-Phase Peptide Synthesis (SPPS) necessitates the preparation of a stable, N-terminally protected building block. The 9-fluorenylmethyloxycarbonyl (Fmoc) group is the protection of choice for its base-lability, which is orthogonal to the acid-labile side-chain protecting groups commonly used in SPPS.

The synthesis of the core 1-aminospiro[2.2]pentane-1-carboxylic acid is based on the foundational work of Pellicciari et al., which involves the cyclopropanation of a methylenecyclopropane precursor.[1][2] The subsequent Fmoc protection of this sterically hindered α,α-disubstituted amino acid requires careful selection of reagents to ensure high yields.

Protocol 1.1: Synthesis of Fmoc-1-aminospiro[2.2]pentane-1-carboxylic acid

This protocol outlines a two-stage process: the synthesis of the unprotected amino acid followed by its Fmoc protection.

Stage 1: Synthesis of 1-aminospiro[2.2]pentane-1-carboxylic acid (SCP-Gly) (Adapted from Pellicciari et al., J. Org. Chem. 2002)[1]

This multi-step synthesis starts from commercially available materials and involves the key steps of cyclopropanation to form the spiro[2.2]pentane core, followed by functional group manipulations to introduce the amino and carboxylic acid moieties. Due to the complexity and length of this synthesis, it is recommended to prepare the core amino acid in sufficient quantity before proceeding to the Fmoc-protection step.

Stage 2: Fmoc Protection of SCP-Gly (Adapted from standard Fmoc protection protocols for sterically hindered amino acids)

Causality: The α,α-disubstitution of SCP-Gly presents significant steric hindrance around the amino group. Therefore, a highly reactive Fmoc-donating reagent like Fmoc-OSu (9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide) is preferred over Fmoc-Cl to ensure efficient protection. The reaction is performed under basic conditions to deprotonate the amino group, enhancing its nucleophilicity.

Materials:

  • 1-aminospiro[2.2]pentane-1-carboxylic acid (SCP-Gly)

  • 9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide (Fmoc-OSu)

  • Sodium Bicarbonate (NaHCO₃)

  • 1,4-Dioxane

  • Distilled Water

  • Diethyl Ether

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Chloride (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve SCP-Gly (1.0 eq) in a 1:1 mixture of 1,4-dioxane and 10% aqueous sodium bicarbonate solution.

  • In a separate flask, dissolve Fmoc-OSu (1.1 eq) in 1,4-dioxane.

  • Add the Fmoc-OSu solution dropwise to the SCP-Gly solution at room temperature with vigorous stirring.

  • Allow the reaction to stir overnight at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the 1,4-dioxane.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether (2x) to remove any unreacted Fmoc-OSu and byproducts.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl. A white precipitate should form.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography (silica gel, gradient of ethyl acetate in hexanes with 1% acetic acid) to afford the pure Fmoc-SCP-Gly-OH.

Part 2: Incorporation of Fmoc-SCP-Gly into Peptides

The rigid and sterically demanding nature of the SCP-amino acid requires optimized protocols for both solid-phase and solution-phase peptide synthesis to ensure efficient coupling and prevent common side reactions.

Solid-Phase Peptide Synthesis (SPPS)

The incorporation of Fmoc-SCP-Gly into a growing peptide chain on a solid support presents a classic "difficult coupling" scenario. The steric bulk of the α,α-disubstituted scaffold can significantly slow down the coupling reaction.

Causality: To overcome this steric hindrance, a combination of a potent coupling reagent, extended reaction times, and potentially elevated temperatures is necessary. Aminium/uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly effective as they form highly reactive O-acylisourea intermediates. Double coupling—repeating the coupling step with a fresh portion of activated amino acid—is a robust strategy to drive the reaction to completion.[3][4]

SPPS_Workflow

Protocol 2.1: Manual SPPS of a Peptide Containing SCP-Gly

This protocol outlines a single coupling cycle for incorporating Fmoc-SCP-Gly onto a resin-bound peptide with a free N-terminal amine.

Materials:

  • Fmoc-protected peptide-resin

  • Fmoc-SCP-Gly-OH

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • 20% (v/v) Piperidine in DMF

  • SPPS reaction vessel

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat with a fresh portion of the piperidine solution for 15 minutes to ensure complete deprotection of the N-terminal Fmoc group.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine.

  • Pre-activation and Coupling: a. In a separate vial, dissolve Fmoc-SCP-Gly-OH (4 eq relative to resin loading) and HATU (3.9 eq) in DMF. b. Add DIPEA (8 eq) to the vial. c. Allow the pre-activation to proceed for 2-5 minutes. d. Add the activated amino acid solution to the resin. e. Agitate the reaction vessel for at least 2 hours at room temperature. For very difficult sequences, the reaction time can be extended overnight.

  • Monitoring: Perform a Kaiser test to check for the presence of free primary amines.[5] A blue color indicates an incomplete reaction.

  • Double Coupling (if necessary): If the Kaiser test is positive, drain the reaction vessel and repeat step 4 with a fresh solution of activated Fmoc-SCP-Gly-OH.

  • Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF (5-7 times).

  • Continuation: The resin is now ready for the next deprotection and coupling cycle.

Solution-Phase Peptide Synthesis

For the synthesis of shorter peptides (e.g., dipeptides or tripeptides), solution-phase synthesis offers an alternative to SPPS. This approach requires careful protection of the C-terminus of one amino acid and the N-terminus of the other.

Protocol 2.2: Solution-Phase Synthesis of a Dipeptide (e.g., Ala-SCP-Gly)

This protocol describes the coupling of N-terminally protected Alanine (Boc-Ala-OH) with the C-terminally protected SCP-Gly (H-SCP-Gly-OMe).

Materials:

  • Boc-Ala-OH

  • H-SCP-Gly-OMe (prepared by esterification of SCP-Gly)

  • HATU

  • DIPEA

  • Dichloromethane (DCM) or DMF

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Chloride (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolve H-SCP-Gly-OMe (1.0 eq) and Boc-Ala-OH (1.1 eq) in DCM.

  • Add DIPEA (2.5 eq) to the solution.

  • In a separate vial, dissolve HATU (1.1 eq) in DCM and add it to the reaction mixture.

  • Stir the reaction at room temperature overnight. Monitor progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude dipeptide by flash column chromatography to yield the protected Boc-Ala-SCP-Gly-OMe.[3][6]

Part 3: Analytical Characterization and Conformational Analysis

The primary purpose of incorporating an SCP motif is to induce a specific, rigid conformation. Therefore, detailed structural analysis is paramount to validate the design.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the solution-state conformation of SCP-containing peptides.

Causality: Two-dimensional NMR experiments, particularly Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY), are crucial. These techniques detect through-space correlations between protons that are close to each other (< 5 Å), providing distance restraints that are used to calculate the 3D structure of the peptide.[2][7] For SCP-peptidomimetics, which are often in the medium-sized molecule regime for NMR, ROESY can be advantageous as it mitigates the issue of zero or weak NOEs.[2]

NMR_Analysis

Protocol 3.1: NMR Sample Preparation and Analysis

  • Sample Preparation: Dissolve 1-5 mg of the purified peptide in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OH, or a water/acetonitrile mixture). The choice of solvent can influence conformation and should be selected based on the intended application.

  • Data Acquisition: Acquire a suite of NMR spectra:

    • 1D ¹H: To assess sample purity and spectral dispersion.

    • 2D TOCSY and COSY: To assign proton spin systems for each amino acid residue.

    • 2D ¹H-¹³C HSQC: To assign carbon resonances.

    • 2D NOESY or ROESY: Acquire with a mixing time of 200-400 ms to identify spatial correlations.

  • Data Analysis:

    • Assign all proton and carbon resonances.

    • Integrate the cross-peaks in the NOESY/ROESY spectrum to classify them as strong, medium, or weak, corresponding to approximate distance ranges (e.g., <2.5 Å, <3.5 Å, <5.0 Å).

    • Use these distance restraints as input for structure calculation software (e.g., CYANA, XPLOR-NIH) to generate a family of low-energy conformers that represent the solution structure of the peptide.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy provides valuable information about the secondary structure content (e.g., α-helix, β-turn, random coil) of the peptide in solution.[8][9] By comparing the CD spectrum of an SCP-containing peptide with its linear counterpart, one can rapidly assess the conformational ordering induced by the spirocyclic constraint.

Table 1: Representative CD Spectra Features for Peptide Secondary Structures

Secondary Structure Wavelength Minima (nm) Wavelength Maxima (nm)
α-Helix ~222, ~208 ~192
β-Sheet ~218 ~195
β-Turn Varies widely, often weak signals Varies

| Random Coil | ~198 | None |

Part 4: Applications and Biological Evaluation

The rigidification of a peptide by an SCP motif can lead to significant improvements in its biological properties.

Enhanced Receptor Binding and Biological Activity

By locking a peptide into its bioactive conformation, the entropic penalty of binding to a target receptor is reduced, which can lead to a substantial increase in binding affinity and biological potency. The well-defined orientation of side chains on the SCP scaffold allows for precise mimicry of key pharmacophoric interactions.

Improved Physicochemical and Pharmacokinetic Properties

The incorporation of the carbocyclic SCP scaffold can also modulate the physicochemical properties of a peptide.

Table 2: Predicted Impact of SCP Incorporation on Peptide Properties

Property Expected Change Rationale
Lipophilicity (cLogP) Increase The hydrocarbon-rich SCP moiety is more lipophilic than a typical dipeptide unit.
Aqueous Solubility Decrease Increased lipophilicity can lead to reduced solubility in aqueous media.
Metabolic Stability Significant Increase The α,α-disubstituted nature of the SCP-amino acid sterically shields the adjacent peptide bonds from proteolytic cleavage by peptidases.[10][11]

| Cell Permeability | Potentially Increase | Increased lipophilicity and the potential for intramolecular hydrogen bonding (masking polar groups) can enhance passive diffusion across cell membranes.[6][12] |

Protocol 4.1: Enzymatic Stability Assay

This protocol assesses the stability of an SCP-containing peptide in the presence of proteases (e.g., in human plasma or serum).

Procedure:

  • Incubate the SCP-peptide and a linear control peptide at a known concentration (e.g., 10 µM) in human plasma at 37°C.

  • At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of the reaction mixture.

  • Quench the enzymatic activity by adding an equal volume of acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate plasma proteins.

  • Analyze the supernatant by LC-MS to quantify the amount of intact peptide remaining.

  • Calculate the half-life (t₁/₂) of the peptides by plotting the percentage of remaining peptide versus time.

Conclusion and Future Outlook

The spiro[2.2]pentane motif offers a unique and powerful strategy for the conformational constraint of peptides. Its rigid, well-defined structure provides a robust scaffold for the design of potent and stable peptidomimetics. While the synthesis of the requisite amino acid building blocks is non-trivial and their incorporation requires optimized coupling protocols, the potential benefits in terms of enhanced biological activity and improved drug-like properties are substantial. As synthetic methodologies continue to advance, the integration of SCP and other strained spirocyclic systems into peptide-based drug discovery campaigns is poised to unlock new therapeutic opportunities against a wide range of challenging biological targets.

References

  • Pellicciari, R., Marinozzi, M., Camaioni, E., et al. (2002). Spiro[2.2]pentane as a Dissymmetric Scaffold for Conformationally Constrained Analogues of Glutamic Acid: Focus on Racemic 1-Aminospiro[2.2]pentyl-1,4-dicarboxylic Acids. The Journal of Organic Chemistry, 67(16), 5497-5507. [Link]

  • Kwon, Y.-U., & Kodadek, T. (2007). Quantitative Evaluation of the Relative Cell Permeability of Peptoids and Peptides. Journal of the American Chemical Society, 129(6), 1500-1501. [Link]

  • Lee, K., et al. (2010). High-Throughput Evaluation of Relative Cell Permeability between Peptoids and Peptides. Medicinal Chemistry Communications, 1(1), 38-40. [Link]

  • Pellicciari, R., et al. (2002). Spiro[2.2]pentane as a dissymmetric scaffold for conformationally constrained analogues of glutamic acid: focus on racemic 1-aminospiro[2.2]pentyl-1,4-dicarboxylic acids. PubMed. [Link]

  • Biotage (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Biotage Application Note. [Link]

  • University of Wisconsin-Madison (2018). NOESY and ROESY. NMR Facility Documentation. [Link]

  • Williamson, M. P., & Neuhaus, D. (2000).
  • NPTEL IIT Guwahati (2020). Lecture 26: Solution phase peptide synthesis : mechanism and end protection. YouTube. [Link]

  • Zhang, L., et al. (2012). Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization. Chemical Communications, 48(79), 9896-9898. [Link]

  • Suppo, J.-S., de Figueiredo, R. M., & Campagne, J.-M. (2015). Dipeptide Syntheses via Activated α-Aminoesters. Organic Syntheses, 92, 296-308. [Link]

  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

  • Lee, Y., et al. (2017). Preorganized Cyclic α,α-Disubstituted α-Amino Acids Bearing Functionalized Side Chains That Act as Peptide-Helix Inducers. The Journal of Organic Chemistry, 82(19), 10339-10346. [Link]

  • Zhang, L., et al. (2012). Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization. PMC. [Link]

  • Hughes, D. L. (2014). A Review of the Challenges in the Synthesis of α,α-Disubstituted α-Amino Acids. Chemical Reviews, 114(1), 25-85.
  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. CEM Application Note. [Link]

  • Kaiser, E., et al. (1970). Color test for detection of free terminal amino groups in the solid-phase synthesis of peptides. Analytical Biochemistry, 34(2), 595-598.
  • Lau, Y. H., & Spring, D. R. (2011). Efficient Synthesis of Fmoc-Protected Azido Amino Acids. Synlett, 2011(13), 1917-1919. [Link]

  • Greenfield, N. J. (2006). Using circular dichroism spectra to estimate protein secondary structure.
  • Arakawa, T., et al. (2021). Structure Analysis of Proteins and Peptides by Difference Circular Dichroism Spectroscopy. Protein Journal, 40(6), 867-875. [Link]

  • NovoPro (2021). Improving enzymatic and chemical stability of peptides by chemical modifications. NovoPro Bioscience Inc. [Link]

  • Han, G., & Kim, Y. C. (2023). Enhancing Chemical Stability through Structural Modification of Antimicrobial Peptides with Non-Proteinogenic Amino Acids. Molecules, 28(16), 6109. [Link]

  • Vlieghe, P., Lisowski, V., Martinez, J., & Khrestchatisky, M. (2010). Synthetic therapeutic peptides: science and market. Drug discovery today, 15(1-2), 40-56.
  • Hudson, D. (1988). Methodological improvements in solid-phase peptide synthesis. Journal of Organic Chemistry, 53(4), 617-624.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455-2504.
  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214.
  • MoDRN:U (n.d.). Physicochemical Properties Modules. Molecular Design Research Network. [Link]

  • Wuts, P. G. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Craik, D. J., Fairlie, D. P., Liras, S., & Price, D. (2013). The future of peptide-based drugs. Chemical biology & drug design, 81(1), 136-147.
  • Gentilucci, L., De Marco, R., & Cerisoli, L. (2010). Chemical modifications designed to improve peptide stability: incorporation of non-natural amino acids, pseudo-peptide bonds, and cyclization. Current pharmaceutical design, 16(28), 3185-3203.
  • Chatterjee, J., Gilon, C., Hoffman, A., & Kessler, H. (2009). N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of chemical research, 41(10), 1331-1342.
  • Doan, D. N., & Davis, P. W. (2018). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. Green Chemistry, 20(7), 1619-1623. [Link]

  • Carpino, L. A., & Han, G. Y. (1972). The 9-fluorenylmethyloxycarbonyl amino-protecting group. The Journal of Organic Chemistry, 37(22), 3404-3409.
  • Albericio, F. (2000). Solid-phase synthesis: a practical guide. CRC press.

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Troubleshooting & Optimization

Technical Support Center: Chromatographic Purification of 4-(ethoxycarbonyl)spiro[2.2]pentane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges in the chromatographic purification of 4-(ethoxycarbonyl)spiro[2.2]pentane-1-carboxylic acid. The unique structure of this molecule, featuring a polar carboxylic acid, a moderately polar ester, and a non-polar, strained spirocyclic core, presents specific purification hurdles. This document is structured as a series of frequently asked questions and troubleshooting scenarios to directly address common experimental issues.

Frequently Asked Questions (FAQs) & Method Development

Q1: What is the best chromatographic strategy to start with for purifying this compound: Normal-Phase or Reversed-Phase?

A1: The choice between Normal-Phase (NP) and Reversed-Phase (RP) chromatography depends primarily on the impurities present in your crude sample. 4-(ethoxycarbonyl)spiro[2.2]pentane-1-carboxylic acid has dual characteristics: a hydrophobic spiro[2.2]pentane core and polar functional groups (carboxylic acid and ester).

  • Reversed-Phase (RP) Chromatography is often the recommended starting point. The presence of the carboxylic acid makes the compound highly polar and prone to strong, often irreversible, binding to the acidic silanol groups on standard silica gel, leading to poor recovery and significant peak tailing.[1][2] RP chromatography, particularly with a C18 stationary phase, separates compounds based on hydrophobicity and is generally more suitable for polar and ionizable compounds like carboxylic acids.[3] By controlling the mobile phase pH, you can suppress the ionization of the carboxylic acid, leading to better retention and peak shape.[4][5]

  • Normal-Phase (NP) Chromatography can be effective if key precautions are taken. If your impurities are significantly more or less polar than the target compound, NP on silica gel might provide a good separation. However, to counteract the acidic nature of the target molecule interacting with the silica, mobile phase modifiers are almost always necessary.[6]

Below is a workflow to guide your initial decision.

G start Crude Sample Containing 4-(ethoxycarbonyl)spiro[2.2]pentane- 1-carboxylic acid solubility Assess Solubility: Soluble in non-polar solvents (Hex, DCM)? Soluble in polar solvents (MeOH, ACN, H2O)? start->solubility rp_path Pursue Reversed-Phase (RP) Chromatography (C18) solubility->rp_path  Good solubility in polar solvents (Recommended Start) np_path Attempt Normal-Phase (NP) Chromatography (Silica Gel) solubility->np_path  Good solubility in non-polar solvents (Use with caution) rp_dev Develop method using ACN/H2O with acid modifier (TFA, Formic Acid) rp_path->rp_dev np_dev Develop method using Hex/EtOAc with acid modifier (Acetic Acid) np_path->np_dev

Caption: Workflow for selecting an initial purification method.

Q2: I've chosen Normal-Phase. How do I select and optimize a mobile phase on silica gel?

A2: Optimizing a mobile phase for a carboxylic acid on silica gel is centered on achieving good separation while mitigating peak tailing.

  • Start with TLC Analysis: Use Thin Layer Chromatography (TLC) to screen solvent systems. A good starting point is a mixture of a non-polar solvent (like Hexane or Heptane) and a more polar solvent (like Ethyl Acetate or Dichloromethane).[3][7]

  • Incorporate an Acidic Modifier: The key to success is adding a small amount of a volatile acid, such as acetic acid (typically 0.5-2% v/v), to your eluent. The modifier serves two purposes:

    • It protonates the surface silanol groups on the silica, reducing their interaction with your acidic compound.

    • It ensures your carboxylic acid remains in its neutral, protonated form, preventing it from binding ionically to the stationary phase.[6]

  • Aim for an Optimal Rf: Adjust the ratio of your polar and non-polar solvents to achieve an Rf (retention factor) value for your target compound between 0.2 and 0.35 on the TLC plate.[7] This Rf range generally translates well to a preparative column separation.

  • Consider Gradient Elution: If your crude mixture contains impurities with very different polarities, a gradient elution on the column will be more efficient.[7] You would start with a less polar solvent system to elute non-polar impurities and gradually increase the polarity to elute your product and then more polar impurities.

Parameter Recommendation Rationale
Stationary Phase Silica Gel (Standard Grade)Most common and cost-effective for NP chromatography.
Non-Polar Solvent Hexanes or HeptaneProvides the base for the mobile phase.
Polar Solvent Ethyl Acetate (EtOAc) or Dichloromethane (DCM)The ratio of polar to non-polar solvent controls the elution strength.
Modifier Acetic Acid (0.5 - 2.0%)Crucial for good peak shape. Minimizes tailing by suppressing ionization.[6]
Target Rf (TLC) 0.2 - 0.35Provides a good starting point for column separation, ensuring adequate resolution.[7]
Q3: I'm using Reversed-Phase. How do I optimize the mobile phase for C18?

A3: In RP-HPLC, the mobile phase pH is the most critical parameter for achieving good peak shape and retention for ionizable compounds like carboxylic acids.[5][8]

  • Choose Your Organic Modifier: Acetonitrile (ACN) and Methanol (MeOH) are the most common organic solvents used in RP chromatography.[4] Acetonitrile often provides sharper peaks and lower backpressure. Start with a simple gradient of water and acetonitrile.

  • Suppress Ionization with an Acidic Modifier: The pKa of a typical carboxylic acid is around 4-5. To ensure the compound is in its neutral, more retentive form, the mobile phase pH should be at least 1.5-2 pH units below the pKa.[4][8] Adding 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid to both the aqueous and organic phases is standard practice.[1][9] This will bring the mobile phase pH to approximately 2-3.

  • Develop a Gradient: Start with a broad scouting gradient (e.g., 5% to 95% ACN over 20-30 minutes) to determine the approximate elution conditions for your compound.[10]

  • Optimize the Gradient: Once you know the approximate %ACN at which your compound elutes, you can create a "focused" gradient around that point.[11] This will improve resolution between your target and any closely eluting impurities, maximizing both purity and loading capacity.

Parameter Recommendation Rationale
Stationary Phase C18-bonded SilicaIndustry standard for RP, provides good hydrophobic retention.[3]
Aqueous Phase (A) Water + 0.1% TFA or Formic AcidThe acidic modifier suppresses ionization of the carboxylic acid.[1][4]
Organic Phase (B) Acetonitrile + 0.1% TFA or Formic AcidPrimary eluting solvent. Modifier ensures consistent pH.
Mobile Phase pH ~ pH 2-3Keeps the carboxylic acid protonated, increasing retention and improving peak shape.[5][8]
Detection UV (e.g., 210-220 nm)The ester and carboxylic acid groups should provide UV absorbance at low wavelengths.
Q4: My compound is a racemate. What are the general strategies for chiral separation?

A4: As a chiral spiro compound, separating the enantiomers is often a critical step in drug development.[12] Direct separation using a chiral stationary phase (CSP) in HPLC is the most common and effective method.[13]

  • Select a Chiral Stationary Phase (CSP): Polysaccharide-based CSPs are extremely versatile and widely used for separating a broad range of chiral compounds, including those with acidic centers. Columns with coated or immobilized cellulose or amylose derivatives (e.g., Chiralcel® OD, Chiralpak® AD) are excellent starting points.[14]

  • Screen Mobile Phases: Chiral separations are often achieved under Normal-Phase, Polar-Organic, or Reversed-Phase conditions.

    • Normal-Phase: Heptane/Isopropanol or Heptane/Ethanol mixtures are standard.

    • Reversed-Phase: Acetonitrile/Water or Methanol/Water, often with buffered aqueous phases, are used.

  • Additives Can Be Crucial: For acidic compounds like yours, adding a small amount of an acidic modifier (like TFA or acetic acid) to the mobile phase can be essential to achieve good peak shape and resolution on the CSP.

  • Method Optimization: Once initial separation is observed, optimize the resolution by adjusting the ratio of the mobile phase components, changing the alcohol modifier (e.g., ethanol vs. isopropanol), or adjusting the column temperature.

Troubleshooting Guide

Issue 1: My peak is tailing badly on a silica gel column.

Q: I'm running a normal-phase column with Hexane/EtOAc, but my product is coming off as a broad, tailing peak with low recovery. What's wrong?

A: This is the classic sign of a strong, undesirable interaction between your acidic compound and the silica stationary phase. The free silanol groups (Si-OH) on the surface of silica are weakly acidic and can interact strongly with the carboxylic acid on your molecule, causing it to "stick" and elute slowly and unevenly.

G start Problem: Peak Tailing on Silica Gel cause Primary Cause: Strong interaction between acidic analyte (R-COOH) and acidic silica surface (Si-OH) start->cause solution1 Solution 1: Add Acidic Modifier to Mobile Phase (e.g., 1% Acetic Acid) cause->solution1 solution2 Solution 2: Switch to a Less Acidic Stationary Phase cause->solution2 solution3 Solution 3: Switch to Reversed-Phase (RP) Chromatography cause->solution3 mech1 Mechanism: Modifier protonates silica surface and keeps analyte in neutral R-COOH form, reducing ionic interaction. solution1->mech1 mech2 Options: - Neutral or Basic Alumina - Diol-bonded or Amino-bonded silica solution2->mech2 mech3 Mechanism: Separation is based on hydrophobicity. Mobile phase pH is controlled to suppress analyte ionization. solution3->mech3

Sources

Validation & Comparative

Reactivity Comparison: 4-(Ethoxycarbonyl)spiro[2.2]pentane-1-carboxylic acid vs. Cyclopropanecarboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In advanced organic synthesis and medicinal chemistry, the incorporation of strained ring systems is a powerful strategy for exploring novel chemical space. This guide provides an in-depth comparative analysis of two distinct three-membered ring systems: cyclopropanecarboxylic acid (CCA) and 4-(ethoxycarbonyl)spiro[2.2]pentane-1-carboxylic acid (ESCA) . While both molecules feature cyclopropane rings and carboxylic acid functionalities, their reactivity profiles diverge drastically. This divergence is fundamentally governed by the immense difference in their ring strain energies and the stereoelectronic effects induced by spiro-conjugation[1].

Thermodynamic & Structural Foundations

To understand the causality behind their experimental behavior, we must first examine the thermodynamic driving forces inherent to their structures.

Cyclopropanecarboxylic Acid (CCA): CCA contains a single, unstrained (relative to spiro systems) cyclopropane ring with a strain energy of approximately 27.5 kcal/mol. The Walsh orbitals of the cyclopropane ring impart high s-character to the exocyclic C–H bonds. Paradoxically, this makes the C–H bonds stronger and slightly more acidic (pKa 4.65)[2], stabilizing the carbon-carbon framework against spontaneous ring-opening while priming the molecule for transition-metal-catalyzed C(sp3)–H activation[3][4].

4-(Ethoxycarbonyl)spiro[2.2]pentane-1-carboxylic acid (ESCA): ESCA features a spiro[2.2]pentane core, which elevates the inherent strain energy to a massive ~63.0 kcal/mol due to the orthogonal fusion of two three-membered rings[5]. Beyond simple thermodynamics, ESCA is decorated with two electron-withdrawing groups (EWGs)—a carboxylic acid and an ethyl ester. This specific architecture creates a "spiro-activated electrophilic cyclopropane"[1]. The orthogonal orientation of the cyclopropane moiety and the plane of the activating carbonyl groups facilitates the delocalization of negative charge in the transition state. Consequently, breaking the C–C σ-bond in ESCA has a drastically lower activation barrier compared to CCA, driving its primary reactivity toward strain-release ring-opening[1].

Reactivity Profiles & Mechanistic Divergence

The Intact Scaffold: C(sp3)–H Activation of CCA

Because the cyclopropane ring in CCA is relatively stable, its most advanced synthetic applications involve functionalizing the ring without breaking it. Using Palladium(II) catalysis directed by the free carboxylic acid, researchers can achieve highly enantioselective C(sp3)–H arylation[3]. The critical experimental choice here is the use of Mono-Protected Amino Acid (MPAA) ligands, which accelerate the C–H cleavage step and prevent unwanted degradation of the starting material[3][4].

The Reactive Electrophile: Strain-Release in ESCA

In contrast, ESCA behaves as an electrophile. While standard amide couplings can be performed at the carboxylic acid under strictly controlled, low-temperature conditions, the dominant feature of ESCA is its susceptibility to nucleophilic attack. Soft nucleophiles (like thiolates) or transition metals can attack the highly polarized C–C bond adjacent to the EWGs. The release of ~63 kcal/mol of strain energy acts as an overwhelming thermodynamic sink, driving the irreversible formation of complex, highly substituted acyclic or cyclic scaffolds[1].

Quantitative Comparison

Property / MetricCyclopropanecarboxylic Acid (CCA)4-(Ethoxycarbonyl)spiro[2.2]pentane-1-carboxylic acid (ESCA)
Molecular Formula C₄H₆O₂[2][6]C₉H₁₂O₄
Ring Strain Energy ~27.5 kcal/mol~63.0 kcal/mol[5]
pKa 4.65[2]< 4.5 (Estimated, due to dual EWG spiro-activation)
Primary Reactivity Mode C(sp3)–H Activation (Ring Intact)[3]Nucleophilic Ring-Opening (Strain Release)[1]
Electrophilicity of Ring Very LowHigh (Spiro-activated)[1]
Typical Catalytic Modifiers Pd(II) / MPAA Ligands[3][4]Lewis Acids / Soft Nucleophiles[1]

Experimental Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating specific monitoring steps to confirm the mechanistic pathways described above.

Protocol A: Pd(II)-Catalyzed C(sp3)–H Arylation of CCA

Causality: This protocol relies on the stability of the CCA ring. The MPAA ligand is chosen specifically to lower the transition state energy for C–H insertion, outcompeting potential C–C cleavage pathways[3][4].

  • Preparation: In an oven-dried Schlenk tube, combine cyclopropanecarboxylic acid (1.0 equiv), aryl iodide (1.5 equiv), Pd(OAc)₂ (10 mol%), and the selected MPAA ligand (e.g., Boc-Val-OH, 20 mol%).

  • Solvent & Base: Add anhydrous hexafluoroisopropanol (HFIP) and Ag₂CO₃ (1.5 equiv). Rationale: HFIP stabilizes the cationic Pd intermediates, while Ag₂CO₃ acts as a halide scavenger to drive the catalytic cycle.

  • Reaction & Self-Validation: Stir the mixture at 80 °C. Validation Step: Monitor the reaction via LC-MS every 2 hours. The presence of the intact cyclopropyl mass-ion peak combined with the aryl addition confirms that C–H activation is occurring without strain-induced ring fragmentation.

  • Isolation: Filter through Celite, concentrate, and purify via reverse-phase chromatography to isolate the arylated intact cyclopropane[3].

Protocol B: Regioselective Nucleophilic Ring-Opening of ESCA

Causality: This protocol exploits the spiro-activation of ESCA. The thiolate nucleophile is chosen for its softness, perfectly matching the polarizable, strained C–C σ-bond[1].

  • Preparation: Dissolve ESCA (1.0 equiv) in anhydrous DMSO under an argon atmosphere. Cool the solution to 20 °C.

  • Nucleophile Addition: Dropwise, add a solution of sodium thiophenolate (1.1 equiv) in DMSO. Rationale: DMSO enhances the nucleophilicity of the thiolate anion by leaving it unsolvated, maximizing its attack on the electrophilic spiro-carbon.

  • Reaction & Self-Validation: Stir at 20 °C for 4 hours. Validation Step: Monitor via ¹H NMR of crude aliquots. The disappearance of the highly shielded spiro-cyclopropyl protons (typically found between 0.5–1.5 ppm) and the emergence of downfield acyclic methylene protons validates the complete, strain-driven cleavage of the C–C bond[1].

  • Isolation: Quench with saturated aqueous NH₄Cl, extract with ethyl acetate, and purify via silica gel chromatography to yield the acyclic thioether derivative.

Visualizing the Reactivity Pathways

Reactivity cluster_CCA Cyclopropanecarboxylic Acid (CCA) cluster_ESCA 4-(Ethoxycarbonyl)spiro[2.2]pentane-1-carboxylic acid (ESCA) CCA_Node CCA Core Strain: ~27.5 kcal/mol CH_Act Pd(II) C(sp3)-H Functionalization CCA_Node->CH_Act MPAA Ligand (Ring Intact) ESCA_Node ESCA Core Strain: ~63.0 kcal/mol Ring_Open Nucleophilic Ring-Opening ESCA_Node->Ring_Open Thiolates/Amines (Strain Release) CC_Cleave Metal-Catalyzed C-C Cleavage ESCA_Node->CC_Cleave Transition Metals (Skeletal Recasting)

Divergent reactivity pathways dictated by ring strain and spiro-activation.

References

  • Cyclopropane carboxylic acid - Wikipedia Source: Wikipedia URL:[2]

  • Environmental Impact and Disposal of Cyclopropanecarboxylic Acid Source: Ketone Pharma URL:[6]

  • A Comparative Guide to the Reactivity of 1,4-Dioxaspiro[2.2]pentane and Other Strained Spirocycles Source: Benchchem URL:[5]

  • Pd(II)-Catalyzed Enantioselective C(sp3)–H Activation/Cross-Coupling Reactions of Free Carboxylic Acids Source: PMC (NIH) URL:[3]

  • C−H Activation Initiated Skeletal Recasting of Cyclopropane Carboxylic Acid Source: ChemRxiv URL:[4]

  • Selective Carbon-Carbon bond Activation: A Wellspring of Untapped Reactivity Source: Technion (Ilan Marek Group) URL:

  • Inherent Reactivity of Spiro‐Activated Electrophilic Cyclopropanes Source: PMC (NIH) URL:[1]

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation of 4-(ethoxycarbonyl)spiro[2.2]pentane-1-carboxylic acid and its Analogs

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation patterns of 4-(ethoxycarbonyl)spiro[2.2]pentane-1-carboxylic acid, a unique molecule characterized by a highly strained spiro[2.2]pentane core. Due to the limited availability of experimental mass spectra for this specific compound in public databases, this guide will leverage established fragmentation principles of its constituent functional groups—a carboxylic acid and an ethyl ester—and the inherent strain of its bicyclic system to predict its fragmentation behavior. To provide a robust comparative framework, we will contrast these predictions with the known experimental fragmentation patterns of structurally related analogs: ethyl cyclopropanecarboxylate and diethyl 1,1-cyclobutanedicarboxylate. This analysis is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for the structural elucidation of novel small molecules.

Introduction: The Structural Intrigue of Spiro[2.2]pentane Systems

Spiro[2.2]pentane is a fascinating structural motif, comprising two cyclopropane rings sharing a single carbon atom. This arrangement results in significant ring strain, which is a critical determinant of its chemical reactivity and, consequently, its fragmentation behavior in mass spectrometry. The presence of both a carboxylic acid and an ethyl ester group on this strained core in 4-(ethoxycarbonyl)spiro[2.2]pentane-1-carboxylic acid presents a complex and interesting case for mass spectrometric analysis. Understanding the interplay between the fragmentation of the functional groups and the potential ring-opening pathways of the strained core is crucial for its structural characterization.

Experimental Methodologies (Hypothetical)

The fragmentation patterns discussed in this guide are primarily based on predictions for Electron Ionization (EI) mass spectrometry, a common technique for the analysis of volatile and thermally stable small molecules.[1][2][3] A typical experimental setup would involve:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

  • Inlet System: Gas Chromatography (GC) for separation and introduction of the analyte.

  • Data Acquisition: Full scan mode to capture all fragment ions.

For less volatile analogs or for confirmation of the molecular ion, "soft" ionization techniques like Electrospray Ionization (ESI) could be employed.[3][4]

Predicted Fragmentation of 4-(ethoxycarbonyl)spiro[2.2]pentane-1-carboxylic acid

The molecular weight of 4-(ethoxycarbonyl)spiro[2.2]pentane-1-carboxylic acid (C9H12O4) is 184.07 g/mol . We can anticipate a complex fragmentation pattern arising from the interplay of the carboxylic acid, ethyl ester, and the strained spiro[2.2]pentane core.

Fragmentation Initiated by the Carboxylic Acid and Ethyl Ester Groups

Drawing from the well-established fragmentation patterns of carboxylic acids and ethyl esters, we can predict several key fragmentation pathways.[5][6][7][8]

  • Loss of a hydroxyl radical (•OH): A common fragmentation for carboxylic acids, leading to an acylium ion. This would result in a fragment at m/z 167 .

  • Loss of a carboxyl group (•COOH): Another characteristic fragmentation of carboxylic acids, resulting in a fragment at m/z 139 .

  • Loss of an ethoxy radical (•OCH2CH3): A primary fragmentation of ethyl esters, also forming an acylium ion. This would produce a fragment at m/z 139 .

  • Loss of ethylene (C2H4) via McLafferty rearrangement: This is a possibility for the ethyl ester, though the rigid spiro structure might hinder the required six-membered transition state. If it occurs, it would lead to a fragment ion at m/z 156 .

  • Loss of the entire ethoxycarbonyl group (•COOCH2CH3): This would result in a fragment at m/z 111 .

Fragmentation Involving the Spiro[2.2]pentane Core

The high ring strain of the spiro[2.2]pentane system suggests that ring-opening reactions will be a significant feature of the fragmentation pattern. These pathways are less predictable than the functional group cleavages but are expected to be prominent. Cleavage of the strained cyclopropane rings could lead to a variety of radical cations and neutral losses.

The following diagram illustrates the predicted primary fragmentation pathways:

G M [M]+• m/z 184 F167 [M - •OH]+ m/z 167 M->F167 - •OH F139_acid [M - •COOH]+ m/z 139 M->F139_acid - •COOH F139_ester [M - •OCH2CH3]+ m/z 139 M->F139_ester - •OCH2CH3 F156 [M - C2H4]+• m/z 156 M->F156 - C2H4 F111 [M - •COOCH2CH3]+ m/z 111 M->F111 - •COOCH2CH3 RingOpening Ring-Opened Fragments M->RingOpening Ring Cleavage G cluster_0 Target Molecule Analysis cluster_1 Analog Analysis T_Struct 4-(ethoxycarbonyl)spiro[2.2]pentane- 1-carboxylic acid Structure T_Predict Predict Fragmentation (Functional Groups + Ring Strain) T_Struct->T_Predict Compare Comparative Analysis T_Predict->Compare A_Spectra Experimental MS Data of Analogs (e.g., Ethyl Cyclopropanecarboxylate, Diethyl 1,1-cyclobutanedicarboxylate) A_Identify Identify Key Fragmentation Pathways A_Spectra->A_Identify A_Identify->Compare Conclusion Refined Predictions and Structural Insights Compare->Conclusion

Caption: Workflow for the comparative analysis of mass spectrometry fragmentation patterns.

Conclusion

Comparison with the experimental mass spectra of ethyl cyclopropanecarboxylate and diethyl 1,1-cyclobutanedicarboxylate provides strong evidence that the initial fragmentation will be dominated by losses related to the functional groups. However, the unique, high-energy spiro[2.2]pentane system is predicted to lead to a more complex pattern of lower-mass ions resulting from ring opening than is observed in these simpler analogs. This guide provides a foundational framework for the interpretation of the mass spectrum of this and related highly strained, functionalized molecules, aiding in their future identification and characterization.

References

  • JoVE. (2024, December 5). Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. [Link]

  • Sharma, P. (2020, March 7). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. YouTube. [Link]

  • Middlemiss, N. E., & Harrison, A. G. (1979). The structure and fragmentation of protonated carboxylic acids in the gas phase. Canadian Journal of Chemistry, 57(21), 2827–2831.
  • Whitman College. (n.d.). GCMS Section 6.12. [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • NIST. (n.d.). Ethyl cyclopropanecarboxylate. NIST Chemistry WebBook. [Link]

  • PubChem. (n.d.). Diethyl 1,1-cyclobutanedicarboxylate. [Link]

  • NIST. (n.d.). Diethyl 1,1-cyclobutanedicarboxylate. NIST Chemistry WebBook. [Link]

  • PubChem. (n.d.). Ethyl cyclopropanecarboxylate. [Link]

  • NIST. (n.d.). Diethyl 1,1-cyclobutanedicarboxylate. NIST Chemistry WebBook. [Link]

  • Meyerson, S., & Fields, E. K. (1968). Studies in mass spectrometry. XXIX. Hydrogen scrambling in some bicyclic aromatic systems. Randomization over two rings. Journal of the American Chemical Society, 90(13), 3439–3444.
  • Padwa, A., & Kulkarni, Y. S. (1988). Strain-promoted retro-Dieckmann-type condensation on [2.2.2]- and [2.2.1]bicyclic systems: a fragmentation reaction for the preparation of functionalized heterocycles and carbocycles. Organic & Biomolecular Chemistry, 11(3), 415–423.
  • NIST. (n.d.). Cyclopropanecarboxylic acid, 3-(2,2-dichloroethenyl)-2,2-dimethyl-, ethyl ester. NIST Chemistry WebBook. [Link]

  • Grossert, J. S., et al. (2000). Primary fragmentations by MS/MS of [M -H]-ions from dicarboxylic acids and some monoesters having C-3 to C-12 chain lengths. Journal of Mass Spectrometry, 35(3), 324–333.
  • Demarque, D. P., et al. (2016). RDA fragmentation in small cis-and trans-fused bicyclic rings.
  • Movassaghi, M., & Schmidt, M. A. (2014). Fragmentation of Bicyclic γ-Silyloxy-β-hydroxy-α-diazolactones as an Approach to Ynolides. The Journal of Organic Chemistry, 79(13), 6035–6046.
  • Fu, G., et al. (1987). Electron impact (EI) and chemical ionization positive and negative ion (PNCI) mass spectra of substituted spiropentanes. Chinese Journal of Organic Chemistry, 7(5), 342–346.
  • Okahashi, N., et al. (2019). Fragmentation of Dicarboxylic and Tricarboxylic Acids in the Krebs Cycle Using GC-EI-MS and GC-EI-MS/MS. Mass Spectrometry (Tokyo, Japan), 8(1), A0073.
  • NIST. (n.d.). Diethyl 1,1-cyclobutanedicarboxylate. NIST Chemistry WebBook. [Link]

  • Flego, C., et al. (2016). Fragmentation reaction of bicyclo alkanes; the mass spectra of bicy- clo[2.2. 1]heptane and cyclo-hexene are reported to show the analogies. Journal of Analytical and Applied Pyrolysis, 120, 245–253.
  • Raja, P. (2023, February 1). Mass Fragmentation of Esters, Amides, Carboxylic Acid, Ethers and Alkyl Halide. YouTube. [Link]

  • University of Victoria. (2016, September 5). Dalton Transactions. [Link]

  • Kuhn, S. (2024, June 28). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry.
  • Dua, S., et al. (2015). Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. Journal of the American Society for Mass Spectrometry, 26(10), 1735–1744.
  • RSC Publishing. (n.d.). Ion sources for mass spectrometric identification and imaging of molecular species REVIEW. [Link]

Sources

A Comparative Guide to the Conformational Rigidity of Spiro[2.2]pentane and Spiro[3.3]heptane Building Blocks

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer precise three-dimensional control is paramount. Spirocyclic systems, characterized by two rings sharing a single atom, have emerged as powerful tools for navigating chemical space with enhanced sp³ character and conformational restriction.[1][2][3] Among these, spiro[2.2]pentane and spiro[3.3]heptane represent fundamental building blocks that, despite their seemingly simple structures, impart vastly different degrees of conformational rigidity to the molecules they are incorporated into. This guide provides an in-depth technical comparison of these two scaffolds, supported by experimental and computational data, to inform rational drug design and molecular engineering.

Introduction: The Significance of Conformational Rigidity in Drug Discovery

The conformational flexibility of a molecule is a critical determinant of its biological activity. While a degree of flexibility can be advantageous for a molecule to adapt its shape to a binding site, excessive conformational freedom can lead to a significant entropic penalty upon binding, resulting in lower affinity. Furthermore, a flexible molecule can adopt multiple conformations, only one of which may be the bioactive one, leading to potential off-target effects.

Conformationally rigid scaffolds, such as spirocycles, can pre-organize a molecule into a bioactive conformation, thereby reducing the entropic penalty of binding and potentially increasing potency and selectivity.[2] The choice of the spirocyclic core is therefore a crucial decision in the design of new therapeutic agents.

Spiro[2.2]pentane: A Highly Strained and Exceptionally Rigid Scaffold

Spiro[2.2]pentane, the smallest spiro-fused carbocycle, is a unique and highly strained molecule. Its structure consists of two cyclopropane rings fused at a single carbon atom. This arrangement results in a highly rigid framework with well-defined exit vectors for substituent placement.[4][5][6]

Structural Features and Conformational Analysis

The rigidity of spiro[2.2]pentane is a direct consequence of the inherent strain in its two cyclopropane rings. Gas-phase electron diffraction (GED) studies have precisely determined its molecular structure, revealing a D2d symmetry.[1] Key structural parameters are summarized in the table below.

ParameterValueReference
C-C (distal) bond length1.557(3) Å[1]
C-C (lateral) bond length1.482(1) Å[1]
C-H bond length1.105(2) Å[1]
H-C-H angle113.7(13)°[1]

The high degree of strain in spiro[2.2]pentane, calculated to be approximately 62.9 kcal/mol, significantly exceeds twice the strain energy of a single cyclopropane ring (27.5 kcal/mol).[7][8] This additional strain is localized at the spirocyclic center and further restricts any potential for conformational flexibility. The energy barrier to any conformational change that would distort the cyclopropane rings is prohibitively high under normal conditions. Therefore, for all practical purposes in drug design, the spiro[2.2]pentane core can be considered a single, rigid conformer.

Spiro[3.3]heptane: A Conformationally Restricted but Flexible Scaffold

Spiro[3.3]heptane, composed of two fused cyclobutane rings, presents a different conformational landscape. While it is significantly more rigid than open-chain alkanes or larger cycloalkanes like cyclohexane, it possesses a degree of conformational flexibility that is absent in spiro[2.2]pentane.[9]

Structural Features and Conformational Analysis

The conformational flexibility of spiro[3.3]heptane arises from the ability of its cyclobutane rings to pucker. X-ray crystallography studies of spiro[3.3]heptane derivatives have shown that the cyclobutane rings are indeed puckered, with dihedral angles that can vary.[10] This puckering allows the molecule to adopt different conformations, though the energy barriers between them are relatively small.

The puckering of the cyclobutane rings in spiro[3.3]heptane can be visualized as a "bow-tie" motion. While the spirocyclic center itself is fixed, the two rings can flap relative to each other. This flexibility, although limited, allows for a more nuanced positioning of substituents compared to the fixed vectors of spiro[2.2]pentane. The strain energy of spiro[3.3]heptane is approximately 51.0 kcal/mol, which is close to twice the strain energy of a single cyclobutane ring (26.3 kcal/mol), indicating less additional strain at the spiro-junction compared to spiro[2.2]pentane.[7][8]

Head-to-Head Comparison: Rigidity, Strain, and Application

The choice between a spiro[2.2]pentane and a spiro[3.3]heptane scaffold in drug design should be guided by the desired level of conformational constraint and the intended spatial orientation of substituents.

FeatureSpiro[2.2]pentaneSpiro[3.3]heptane
Conformational Flexibility Essentially rigid; a single conformer.Conformationally restricted but exhibits ring puckering.
Source of Rigidity High ring strain of two cyclopropane rings.Puckering barrier of cyclobutane rings.
Strain Energy ~62.9 kcal/mol[7]~51.0 kcal/mol[7]
Symmetry D2d[1]D2d (in the planar conformation)
Application in Drug Design As a "molecular anchor" to lock in a specific conformation.[11][12]As a conformationally restricted bioisostere for cyclohexane or other six-membered rings.[13]
Visualizing the Conformational Landscape

The difference in conformational rigidity can be conceptualized through their respective conformational energy landscapes.

cluster_spp Spiro[2.2]pentane cluster_sph Spiro[3.3]heptane a Single, deep energy well b Multiple shallow energy wells c (Puckered conformers)

Caption: Conformational energy landscapes of spiro[2.2]pentane vs. spiro[3.3]heptane.

Experimental and Computational Methodologies for Assessing Conformational Rigidity

A combination of experimental and computational techniques is employed to characterize the conformational properties of molecules.

Experimental Techniques
  • Gas-Phase Electron Diffraction (GED): This technique provides highly accurate information about the geometry of molecules in the gas phase, free from intermolecular interactions.[14][15] It is particularly useful for determining the structure of highly symmetric and rigid molecules like spiro[2.2]pentane.[1]

  • X-ray Crystallography: This method determines the arrangement of atoms within a crystal. For conformationally flexible molecules, the crystal structure represents a low-energy conformation, and analysis of multiple crystal structures of derivatives can provide insights into the range of accessible conformations.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Variable-temperature NMR studies can be used to determine the energy barriers between different conformers. For rigid molecules, NMR provides information about the static structure.

Computational Techniques
  • Molecular Mechanics (MM): MM methods use classical physics to model the energy of a molecule as a function of its geometry.[16][17] They are well-suited for exploring the conformational space of flexible molecules and calculating the relative energies of different conformers.

  • Density Functional Theory (DFT): DFT is a quantum mechanical method that provides a more accurate description of the electronic structure and energy of a molecule.[18] It can be used to calculate strain energies and the energy barriers for conformational changes with high accuracy.

Workflow for Conformational Analysis

cluster_exp Experimental cluster_comp Computational cluster_analysis Analysis GED Gas-Phase Electron Diffraction Structure Molecular Structure GED->Structure XRAY X-ray Crystallography XRAY->Structure NMR NMR Spectroscopy Energy Conformational Energy Landscape NMR->Energy MM Molecular Mechanics MM->Energy DFT Density Functional Theory DFT->Structure DFT->Energy Rigidity Quantitative Rigidity Assessment Structure->Rigidity Energy->Rigidity

Caption: Workflow for the conformational analysis of spirocycles.

Conclusion

Spiro[2.2]pentane and spiro[3.3]heptane, while both being small spirocyclic hydrocarbons, offer distinct profiles of conformational rigidity. Spiro[2.2]pentane is an exceptionally rigid scaffold due to its high strain energy, making it an ideal choice for applications where a locked conformation is desired. In contrast, spiro[3.3]heptane provides a balance of conformational restriction and limited flexibility through the puckering of its cyclobutane rings, positioning it as a valuable bioisostere for larger, more flexible ring systems. The selection of either scaffold should be a deliberate choice based on a thorough understanding of their unique conformational properties to advance the goals of rational molecular design.

References

  • Burley, G., et al. (2017). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. Journal of Medicinal Chemistry, 60(17), 7418-7426.
  • Almenningen, A., et al. (1971). Electron diffraction by gases: The molecular structure of spiropentane. Acta Chemica Scandinavica, 25, 1946-1954.
  • Richardson, A. D., et al. (2017). Combined Electron-Diffraction and Spectroscopic Determination of the Structure of Spiropentane, C5H8. The Journal of Physical Chemistry A, 121(26), 4923-4929.
  • BenchChem. (2025). A Comparative Guide to Spiro[3.4]octanols and Their Carbocyclic Analogs: A Guide for Researchers.
  • Mastryukov, V. S., & Boggs, J. E. (1993). Gas-Phase Electron Diffraction. In Stereochemical Applications of Gas-Phase Electron Diffraction, Part B (pp. 237-331). VCH Publishers.
  • Pellicciari, R., et al. (2002). Spiro[2.2]pentane as a dissymmetric scaffold for conformationally constrained analogues of glutamic acid: focus on racemic 1-aminospiro[2.2]pentyl-1,4-dicarboxylic acids. The Journal of Organic Chemistry, 67(16), 5497-5507.
  • Rablen, P. R. (2020). A Procedure for Computing Hydrocarbon Strain Energies Using Computational Group Equivalents, with Application to 66 Molecules. Molecules, 25(9), 2096.
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Spectroscopic Validation of Monoester vs. Diester Spiro[2.2]pentane Compounds: A Comparison Guide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Rise of Spiro[2.2]pentanes in Medicinal Chemistry

Spiro[2.2]pentanes represent a highly strained, sp³-rich bicyclic framework increasingly utilized as a rigid bioisostere for aromatic rings, cyclobutanes, and alkynes in modern drug discovery[1][2]. The unique orthogonal arrangement of the two cyclopropane rings forces substituents into distinct spatial vectors, making them ideal scaffolds for conformationally constrained amino acids, such as [3][4].

During the synthesis of these complex scaffolds, a critical divergence point often involves the selective monosaponification of a spiro[2.2]pentane diester to yield a monoester[4][5]. Distinguishing between the unreacted diester, the desired monoester, and the fully hydrolyzed diacid is paramount. As a Senior Application Scientist, I have designed this guide to provide an objective, data-driven framework for the spectroscopic validation of monoester versus diester spiro[2.2]pentane derivatives, focusing on the causality behind Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopic behaviors.

Validation Workflow

G A Spiro[2.2]pentane Diester Precursor B Selective Monosaponification (NaOH, EtOH) A->B Hydrolysis C Chromatographic Isolation (Monoester vs. Diester) A->C Unreacted B->C Extraction D 1H & 13C NMR Spectroscopy (Symmetry & Shifts) C->D E FT-IR Spectroscopy (Carbonyl & OH Stretches) C->E F Mass Spectrometry (Fragmentation Patterns) C->F G Unambiguous Structural Validation D->G E->G F->G

Workflow for synthesis and spectroscopic validation of spiro[2.2]pentane derivatives.

Principles of Spectroscopic Differentiation

To establish a self-validating analytical system, we must rely on the fundamental physical properties of the spiro[2.2]pentane core. Structural determination by electron diffraction shows that the C-C bonds to the quaternary spiro carbon are unusually short (146.9 pm) compared to the methylene C-C bonds (151.9 pm)[6], creating a highly strained environment with unique magnetic anisotropy.

NMR Spectroscopy (Symmetry and Anisotropy)

The most definitive method for distinguishing a monoester from a diester is evaluating molecular symmetry via ¹³C and ¹H NMR.

  • Diester (e.g., symmetric 1,4-diethyl ester): Exhibits higher symmetry (C₂ or Cₛ). In a symmetric diester, the ¹³C NMR will display a single carbonyl resonance (~172 ppm) and a simplified aliphatic region.

  • Monoester: The conversion of one ester to a carboxylic acid desymmetrizes the molecule. The ¹³C NMR will show two distinct carbonyl peaks: one for the ester (~172 ppm) and one for the carboxylic acid (~178 ppm). Furthermore, the cyclopropyl methylene protons become diastereotopic and magnetically inequivalent, resulting in complex multiplet splitting patterns in the ¹H NMR. The spiro quaternary carbon remains highly shielded (typically 25–30 ppm) due to the strong diamagnetic anisotropy of the adjacent cyclopropane rings[7].

FT-IR Spectroscopy (Vibrational Modes)

FT-IR provides orthogonal validation by probing the hydrogen-bonding network.

  • Diester: Shows a strong, sharp ester carbonyl (C=O) stretch around 1735–1745 cm⁻¹ and lacks any broad O-H stretching bands.

  • Monoester: Displays two distinct carbonyl stretches—the ester C=O (~1740 cm⁻¹) and the hydrogen-bonded carboxylic acid C=O (shifted lower to ~1705–1715 cm⁻¹). Crucially, a broad O-H stretch appears between 2500–3300 cm⁻¹, definitively confirming the presence of the free acid.

Quantitative Data Comparison

Table 1: Typical NMR Spectral Markers for Spiro[2.2]pentane Derivatives
Spectroscopic FeatureDiester (Symmetric)Monoester (Desymmetrized)Causality / Physical Basis
¹³C Carbonyl (C=O) Single peak (~172 ppm)Two peaks (~172, ~178 ppm)Loss of molecular symmetry; distinct electronic environments for ester vs. acid.
¹³C Spiro Carbon (Cq) ~25–30 ppm~25–30 ppmUnaffected by distal symmetry; shielded by cyclopropane ring current.
¹H Cyclopropyl CH₂ Simplified multipletsComplex, overlapping multipletsProtons become diastereotopic due to asymmetric substitution.
¹H Acidic Proton (OH) Absent~10.5–12.0 ppm (broad)Deshielded proton of the carboxylic acid group.
Table 2: FT-IR Vibrational Frequencies
Functional GroupDiester Frequency (cm⁻¹)Monoester Frequency (cm⁻¹)Diagnostic Significance
Ester C=O Stretch 1735 – 1745 (Sharp)1735 – 1745 (Sharp)Present in both; confirms intact ester linkage.
Acid C=O Stretch N/A1705 – 1715 (Strong)Shifted to lower wavenumber due to intermolecular H-bonding.
O-H Stretch N/A2500 – 3300 (Broad)Definitive marker for successful monosaponification.

Experimental Protocols for Validation

Protocols must be self-validating. The following workflows ensure that analytical artifacts (such as solvent exchange or incomplete magnetic relaxation) do not compromise your structural assignment.

Protocol 1: High-Resolution NMR Acquisition

Objective: Unambiguous assignment of symmetry and proton integration.

  • Sample Preparation: Dissolve 15-20 mg of the analyte in 0.6 mL of anhydrous CDCl₃.

    • Causality: Using strictly anhydrous solvent prevents the chemical exchange of the carboxylic acid proton with trace water, ensuring the broad -OH signal (~11 ppm) remains visible in the monoester.

  • ¹H NMR Acquisition: Acquire at ≥400 MHz. Set the relaxation delay (D1) to at least 2 seconds.

    • Causality: Sufficient relaxation ensures accurate integration of the ester alkyl protons versus the cyclopropyl core protons, which is critical for confirming the exact 1:1 ratio of ester to acid in the monoester.

  • ¹³C NMR Acquisition: Acquire with proton decoupling. Set D1 to 3-5 seconds.

    • Causality: Quaternary carbons (like the highly strained spiro carbon and the carbonyls) lack attached protons to facilitate dipole-dipole relaxation, resulting in long T₁ relaxation times. A longer D1 ensures these critical diagnostic peaks are not integrated out of the noise floor.

Protocol 2: FT-IR Analysis (ATR Method)

Objective: Differentiate hydrogen-bonded acid dimers from isolated esters.

  • Background Calibration: Collect a background spectrum on a clean Attenuated Total Reflectance (ATR) diamond crystal to eliminate atmospheric CO₂ and H₂O interference.

  • Sample Application: Apply the neat compound (oil or solid) directly to the crystal. Ensure intimate contact using the ATR pressure arm.

  • Acquisition: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (minimum 16 scans).

  • Interpretation: Overlay the starting material (diester) spectrum with the product (monoester). The emergence of the broad 2500–3300 cm⁻¹ band is the self-validating endpoint confirming successful partial hydrolysis.

References

  • Pellicciari, R., Marinozzi, M., Camaioni, E., & Subramanian, N. "Spiro[2.2]pentane as a Dissymmetric Scaffold for Conformationally Constrained Analogues of Glutamic Acid: Focus on Racemic 1-Aminospiro[2.2]pentyl-1,4-dicarboxylic Acids." The Journal of Organic Chemistry, 2002. URL:[Link]

  • Yashin, N. V., et al. "Smallest Bicycles in Medicinal Chemistry: Where Are We Now?" Chemical Reviews, 2023. URL:[Link]

  • Wikipedia Contributors. "Spiropentane." Wikipedia, The Free Encyclopedia. URL:[Link]

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